N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
"N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide" is a synthetic benzamide derivative featuring a 6-fluoroindole moiety linked via an ethyl chain to a benzamide core substituted with a methyl group and a 1,2,3,4-tetraazole ring. The fluorine atom at the 6-position of the indole may influence electronic effects and binding interactions, making this compound a candidate for further pharmacological evaluation.
Properties
Molecular Formula |
C19H17FN6O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-4-methyl-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17FN6O/c1-13-2-3-15(10-17(13)26-12-22-23-24-26)19(27)21-7-9-25-8-6-14-4-5-16(20)11-18(14)25/h2-6,8,10-12H,7,9H2,1H3,(H,21,27) |
InChI Key |
ZNVSWXJTVYDHFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The fluoro substituent is introduced via electrophilic substitution reactions using fluorinating agents such as Selectfluor .
The tetraazole moiety can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile . The final step involves coupling the indole and tetraazole derivatives with a benzamide moiety using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or HATU .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Fischer indole synthesis and the [3+2] cycloaddition, as well as the development of more efficient fluorination and coupling methods .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like m-CPBA to form indole N-oxides.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluoro substituent can be replaced by nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: m-CPBA, DMSO, or other peroxides under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or KOH.
Major Products
Oxidation: Indole N-oxides.
Reduction: Amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity . The fluoro substituent enhances the compound’s binding affinity and selectivity . The tetraazole moiety can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzamide derivatives from published literature, focusing on synthesis, physicochemical properties, and structural-activity relationships.
Structural and Functional Group Comparisons
Key Observations :
- The target compound uniquely combines a 6-fluoroindole with a tetraazole , distinguishing it from thiadiazole- or triazole-containing analogs (e.g., compounds 6, 8a, and 9b) .
- Fluorine substitution is shared with compound 9b but is positioned on an indole ring in the target vs. a phenyl group in 9b, which may alter electronic effects and target binding .
Physicochemical Properties
Key Observations :
- The target compound’s tetraazole may contribute to similar thermal stability, though experimental data are lacking.
- IR spectra of analogs highlight distinct carbonyl stretches (C=O at ~1600–1700 cm⁻¹), while the target’s tetraazole C=N stretches (~1600 cm⁻¹) would differentiate it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
